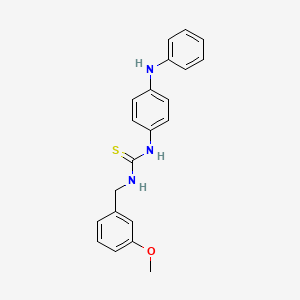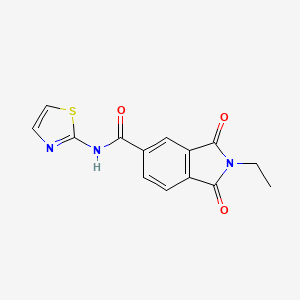![molecular formula C19H23N3O4S B4755208 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B4755208.png)
2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide
説明
2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide, also known as ISA-2011B, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.
作用機序
The exact mechanism of action of 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide is not fully understood. However, it has been reported to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and is involved in tumor growth and metastasis. Inhibition of CAIX activity by 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide leads to a decrease in intracellular pH, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been shown to have minimal toxicity in normal cells and tissues. However, some studies have reported that 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide may cause liver toxicity at high doses. In addition, 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer effects.
実験室実験の利点と制限
One of the advantages of 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide is its selectivity towards cancer cells, which reduces the risk of toxicity in normal cells. However, the limited solubility of 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in aqueous solutions may pose a challenge in its delivery and administration. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide.
将来の方向性
There are several future directions for the research on 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide. One possible direction is to investigate the potential of 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide as a therapeutic agent for other diseases, such as osteoporosis, glaucoma, and epilepsy, which are also associated with CAIX activity. Another direction is to explore the use of 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Furthermore, the development of more efficient synthesis methods and delivery systems for 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide may improve its clinical potential.
科学的研究の応用
2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has shown potential as an anticancer agent in various in vitro and in vivo studies. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. In addition, 2-(4-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide has been found to enhance the efficacy of other chemotherapeutic agents when used in combination.
特性
IUPAC Name |
2-[4-[(Z)-[[4-(2-methylpropyl)phenyl]sulfonylhydrazinylidene]methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14(2)11-15-5-9-18(10-6-15)27(24,25)22-21-12-16-3-7-17(8-4-16)26-13-19(20)23/h3-10,12,14,22H,11,13H2,1-2H3,(H2,20,23)/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIBVHZSXAZGFP-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Z)-(2-{[4-(2-methylpropyl)phenyl]sulfonyl}hydrazinylidene)methyl]phenoxy}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B4755125.png)


![N-[2-(2-benzylphenoxy)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4755159.png)
![N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B4755163.png)
![1-(isopropylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol](/img/structure/B4755171.png)
![N-{2-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4755178.png)

![5-{[3-(4-ethylphenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4755193.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4755199.png)
![N-cyclohexyl-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4755220.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4755228.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B4755240.png)